- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270Enzyme and Microbial Technology, 1999, 24, 160-163,
Cas no 938-94-3 (2-(p-Tolyl)propionic Acid)
2-(p-Tolyl)propionic Acid structure
2-(p-Tolyl)propionic Acid Properties
Names and Identifiers
-
- 2-(4-Methylphenyl)propanoic acid
- 2-(4-Methylphenyl) propionic acid
- IBUPROFEN IMP D
- IBUPROFEN IMPURITY D
- 4-METHYL-2-PHENYLPROPIONIC ACID
- ALPHA,4-DIMETHYLPHENYLACETIC ACID
- (2RS)-2-(4-METHYLPHENYL)PROPANOIC ACID
- 2-(p-Tolyl)propionic acid
- 2-(p-Tolyl)propionic
- 2-p-Tolylpropanoic acid
- 4-methyl-hydratropic acid
- Methylphenylpropinoic acid
- p-Methylhydratropic acid.
- p-Methylhydratropic acid
- 2-(4-Tolyl)propionic acid
- 2-(4-methylphenyl)propionic acid
- 2-(p-Tolyl)propanoic acid
- KDYOFXPLHVSIHS-UHFFFAOYSA-N
- Propanoic acid, 2-(4-methylphenyl)
- alpha,4-Dimethylbenzeneacetic acid
- 2-(4-Tolyl)propanoic acid
- (R)-2-(p-Tolyl)propanoic acid
- 4-methylhydratropic acid
- p-methylphenylpropionic acid
- 2-(p-tolyl)-propionic acid
- a,4-
- Hydratropic acid, p-methyl- (6CI, 7CI, 8CI)
- α,4-Dimethylbenzeneacetic acid (ACI)
- (±)-2-(p-Methylphenyl)propionic acid
- 2-(p-Methylphenyl)propionic acid
- 2-p-Tolylpropionic acid
- α-(p-Tolyl)propionic acid
- Ibuprofen Imp. D: (2RS)-2-(4-Methylphenyl)-propanoic Acid
- F19228
- Benzeneacetic acid, alpha,4-dimethyl-
- Q27251771
- alpha ,4-Dimethylphenylacetic acid
- DB-057444
- EN300-68757
- DTXSID50917912
- 938-94-3
- alpha,4-Dimethylphenylacetic acid, pharmaceutical impurity standard
- 1635C8OCXW
- MFCD01111378
- Ibuprofen EP Impurity D
- CHEMBL190275
- (2RS)-2-(4-Methylphenyl)propanoic Acid; Ibuprofen Imp. D (EP); Ibuprofen Impurity D
- ALPHA-(P-TOLYL)PROPIONIC ACID
- (S)-2-p-tolylpropanoic acid
- .ALPHA.,4-DIMETHYLBENZENEACETIC ACID
- Z792377274
- a,4-Dimethylphenylacetic acid
- alpha,4-Dimethylphenylacetic acid, 97%
- IBUPROFEN IMPURITY D (EP IMPURITY)
- SCHEMBL349312
- AKOS004906184
- BDBM50250131
- AS-16020
- .ALPHA.-(P-TOLYL)PROPIONIC ACID
- IBUPROFEN IMPURITY D [EP IMPURITY]
- SY023256
- CS-0097754
- UNII-1635C8OCXW
- (+/-)-2-(P-METHYLPHENYL)PROPIONIC ACID
- BENZENEACETIC ACID, .ALPHA.,4-DIMETHYL-
- J-506064
- 2-(4'-Methylphenyl)propionic acid
- +Expand
-
- MFCD01111378
- KDYOFXPLHVSIHS-UHFFFAOYSA-N
- 1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
- O=C(C(C)C1C=CC(C)=CC=1)O
Computed Properties
- 164.08400
- 1
- 2
- 2
- 164.084
- 12
- 157
- 0
- 0
- 1
- 0
- 0
- 1
- 2.3
- nothing
- 0
- 37.3
Experimental Properties
- 2.18310
- 37.30000
- 1.518-1.52
- 231.67°C (rough estimate)
- 37-42 °C (lit.)
- 0.0±0.6 mmHg at 25°C
- Fahrenheit: 230 ° f
Celsius: 110 ° c - Yellow transparent liquid
- Not determined
- 1.0041 (rough estimate)
2-(p-Tolyl)propionic Acid Security Information
- GHS07
- 3
- S26-S36
- R36/37/38
- Xi
- NONH for all modes of transport
- H315-H319-H335
- P261-P305+P351+P338
- Store at room temperature
- 36/37/38
- Warning
2-(p-Tolyl)propionic Acid Customs Data
- 2916399090
-
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(p-Tolyl)propionic Acid Price
2-(p-Tolyl)propionic Acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Water ; 16 h, pH 8, 30 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 4, cooled
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 4, cooled
Reference
- Synthesis of 2-(4-methylphenyl)-propionate by coupling of methyl phenyl Grignard reagent and 2-substituted propionate, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C
Reference
- Method for preparing branched carboxylic acid compound with palladium chloride as catalyst, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C
Reference
- Pd-Catalyzed Regioselective Branched Hydrocarboxylation of Terminal Olefins with Formic AcidOrganic Letters, 2022, 24(3), 886-891,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 5 h, 125 - 130 °C; 130 °C → 40 °C
1.2 Reagents: Water
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Water
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10
Reference
- Synthesis of 2-(4-bromomethylphenyl)propionic acid and esterHuaxue Shiji, 2011, 33(4), 356-358,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ; 8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid ; pH 2 - 3
1.2 Reagents: Sulfuric acid ; pH 2 - 3
Reference
- Process for preparation of loxoprofen sodium, China, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water ; overnight, rt
Reference
- Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3-THFHelvetica Chimica Acta, 2015, 98(9), 1273-1286,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 6 h, reflux
Reference
- Synthesis of 2-[4-(bromomethyl)phenyl]propionic acid via iodine-catalyzed aryl rearrangementJingxi Huagong, 2006, 23(6), 613-614,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 - 10 h, 100 - 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Reference
- Method for synthesizing 2-(4-bromomethylphenyl)propionic acid, China, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 - 10 h, 100 - 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Reference
- New synthetic method of loxoprofen sodiumZhongguo Yaowu Huaxue Zazhi, 2010, 20(1), 25-28,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydrogen iodide Solvents: Water ; 20 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Hydrogen ion Solvents: Water ; pH 2, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Hydrogen ion Solvents: Water ; pH 2, rt
Reference
- Facile one-pot preparation of 2-arylpropionic and arylacetic acids from cyanohydrins by treatment with aqueous HITetrahedron, 2009, 65(10), 2015-2021,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
Reference
- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)]Huaxue Shiji, 2006, 28(7), 426-428,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
- Application of oxidative aryl migration in organoselenium and -tellurium compounds to the synthesis of 2-arylpropanoic acidsJournal of the Chemical Society, 1986, (11), 1983-7,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Water Catalysts: Triphenylphosphine , Palladium diacetate , Iron chloride (FeCl3) Solvents: 1,4-Dioxane ; 10 - 15 h, 50 bar, 80 °C
Reference
- Regioselectivity inversion tuned by iron(III) salts in palladium-catalyzed carbonylationsChemical Communications (Cambridge, 2018, 54(32), 3967-3970,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ; 2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Reference
- 1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic AcidsChemCatChem, 2020, 12(17), 4262-4266,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 60 - 65 °C
1.2 Solvents: Tetrahydrofuran ; 60 - 65 °C; 1 h, 60 - 65 °C; 12 h, 60 - 65 °C; 65 °C → 25 °C
1.3 20 - 25 °C; 6 - 8 h, 20 - 25 °C
1.2 Solvents: Tetrahydrofuran ; 60 - 65 °C; 1 h, 60 - 65 °C; 12 h, 60 - 65 °C; 65 °C → 25 °C
1.3 20 - 25 °C; 6 - 8 h, 20 - 25 °C
Reference
- Process for preparing 2-(4-bromomethyl) phenylpropionic acid, China, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid , Lithium chloride , Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
1.2 -
Reference
- Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic AcidsOrganic Letters, 1999, 1(3), 459-461,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water
1.2 16 h, 600 psi, 80 °C
1.2 16 h, 600 psi, 80 °C
Reference
- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactionsReaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 20 - 25 °C; 25 °C → 30 °C; 30 °C → 0 °C; -5 - 5 °C; 1.5 h, -5 - 5 °C
1.2 0 - 5 °C
1.3 Solvents: Water ; 0 - 5 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 - 5 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; 10 min, 20 - 25 °C
1.2 0 - 5 °C
1.3 Solvents: Water ; 0 - 5 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 - 5 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; 10 min, 20 - 25 °C
Reference
- Process for preparation of loxoprofen sodium, China, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: Acetic anhydride , Palladium diacetate , Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: Toluene ; 48 h, 65 °C
Reference
- A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic AcidOrganic Letters, 2017, 19(7), 1748-1751,
2-(p-Tolyl)propionic Acid Raw materials
- Benzeneacetamide, -alpha-,4-dimethyl-
- 1-(1-chloroethyl)-4-methylbenzene
- Benzeneacetic acid, 4-methyl-α-methylene-
- Benzeneacetonitrile, α-hydroxy-α,4-dimethyl-
- 2-(4-methylphenyl)propanenitrile
- Ethyl 2-(4-methylphenyl)propanoate
- methyl 2-(4-methylphenyl)propanoate
- Benzeneacetic acid, α,4-dimethyl-, 2-hydroxyethyl ester
2-(p-Tolyl)propionic Acid Preparation Products
2-(p-Tolyl)propionic Acid Suppliers
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2-(p-Tolyl)propionic Acid Related Literature
-
Yi-Jun Zhao,Li-Rong Yang,Le-Ting Wang,Ying Wang,Jia-Xing Lu,Huan Wang Catal. Sci. Technol. 2022 12 2887
-
A. Cousen J. Chem. Soc. Abstr. 1924 126 i1025
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